Diethyl Rivastigmine-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl Rivastigmine-d10 is a derivative of Rivastigmine, a cholinesterase inhibitor used primarily in the treatment of mild to moderate dementia associated with Alzheimer’s and Parkinson’s diseases. This compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl Rivastigmine-d10 involves the reaction of S-(-)-[1-(3-hydroxyphenyl)ethyl]dimethylamine with N-ethyl-N-methyl carbamoyl chloride in the presence of an organic base . The reaction conditions typically include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
Diethyl Rivastigmine-d10 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Diethyl Rivastigmine-d10 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and pharmacokinetics.
Biology: Employed in the study of enzyme kinetics and interactions with cholinesterase enzymes.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard.
作用機序
Diethyl Rivastigmine-d10 exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to increased concentrations of this neurotransmitter at cholinergic synapses . The enhanced cholinergic function is believed to improve cognitive function in patients with dementia .
類似化合物との比較
Similar Compounds
Rivastigmine: The parent compound, used in the treatment of Alzheimer’s and Parkinson’s diseases.
Donepezil: Another cholinesterase inhibitor used for similar therapeutic purposes.
Galantamine: A natural alkaloid with cholinesterase inhibitory activity.
Uniqueness
Diethyl Rivastigmine-d10 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies and metabolic pathway analysis . This labeling allows for more precise tracking and quantification in biological systems compared to its non-labeled counterparts .
生物活性
Diethyl Rivastigmine-d10 is a deuterated derivative of Rivastigmine, a well-known cholinesterase inhibitor used primarily in the treatment of mild to moderate dementia associated with Alzheimer's disease and Parkinson's disease. This compound has garnered attention not only for its therapeutic potential but also for its applications in scientific research, particularly in metabolic studies and pharmacokinetics.
Overview
Chemical Identity:
- Chemical Name: this compound
- CAS Number: 1346599-05-0
This compound is characterized by the incorporation of deuterium, which enhances its stability and allows for precise tracking in biological systems. This feature is particularly useful in studies aiming to elucidate the metabolic pathways of cholinesterase inhibitors.
This compound functions primarily as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . By inhibiting these enzymes, the compound increases the concentration of acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission. This mechanism is crucial for improving cognitive functions, especially in neurodegenerative conditions.
Biochemical Pathways
- Target Enzymes: AChE and BuChE
- Effect: Increased acetylcholine levels
- Outcome: Potential improvement in cognitive function
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits distinct properties compared to its non-deuterated counterpart. The total plasma clearance of rivastigmine is approximately 130 L/h after a 0.2 mg intravenous dose, which decreases with higher doses, suggesting a nonlinear pharmacokinetic profile that may be influenced by metabolic saturation.
Efficacy in Clinical Studies
-
Cognitive Function Improvement:
- A systematic review indicated that patients receiving Rivastigmine showed statistically significant improvements in cognitive function compared to placebo groups, with an odds ratio of 1.47 for overall improvement .
- In a study involving the 10 cm² rivastigmine patch, patients maintained cognitive function at Week 24 but experienced declines by Week 48, indicating varying efficacy over time .
- Safety Profile:
Case Studies
- A notable case report documented severe toxicity from rivastigmine ingestion (90 mg), leading to respiratory depression but requiring only supportive care . This highlights the importance of monitoring dosages and understanding the compound's safety limits.
Applications in Research
This compound serves as a valuable reference standard in various scientific investigations:
- Analytical Chemistry: Used for studying metabolic pathways and pharmacokinetics.
- Biological Studies: Investigated for enzyme kinetics and interactions with cholinesterase enzymes.
- Drug Development: Plays a role in the formulation of new pharmaceuticals targeting neurodegenerative diseases.
Comparative Data Table
Parameter | This compound | Rivastigmine (non-deuterated) |
---|---|---|
Mechanism of Action | Reversible AChE/BuChE inhibitor | Reversible AChE/BuChE inhibitor |
Plasma Clearance | ~130 L/h (0.2 mg dose) | Varies with dose |
Cognitive Improvement | Statistically significant | Statistically significant |
Common Adverse Events | Nausea, vomiting | Nausea, vomiting |
Future Directions
Research continues to explore multi-target compounds that combine the active moiety of rivastigmine with other therapeutic agents. Such studies aim to enhance efficacy while minimizing adverse effects associated with traditional cholinesterase inhibitors.
特性
CAS番号 |
1346599-05-0 |
---|---|
分子式 |
C₁₅H₁₄D₁₀N₂O₂ |
分子量 |
274.42 |
同義語 |
N,N-(Diethyl-d10)carbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。